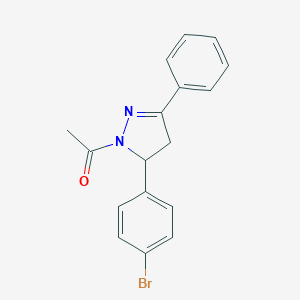

1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O/c1-12(21)20-17(14-7-9-15(18)10-8-14)11-16(19-20)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDBQMKCMZBKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of bromobenzene with acetic anhydride in the presence of aluminum trichloride. The process includes the following steps :

Addition of Bromobenzene and Carbon Disulfide: Bromobenzene and dry carbon disulfide are added to a reactor.

Introduction of Aluminum Trichloride: Powdered anhydrous aluminum trichloride is introduced, and the mixture is heated until it starts to reflux.

Addition of Acetic Anhydride: Acetic anhydride is added dropwise, and the mixture is refluxed for an additional hour.

Separation and Purification: The reaction mixture is poured into a hydrochloric acid ice-water mixture, filtered, and distilled under reduced pressure to obtain the final product.

Chemical Reactions Analysis

1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific kinases or the modulation of apoptotic pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15.2 | Inhibition of PI3K/Akt pathway |

| Study B | HCT116 (Colon Cancer) | 10.5 | Induction of apoptosis through caspase activation |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .

Central Nervous System Disorders

Recent studies suggest that compounds with a similar structure to 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone may have neuroprotective effects. They have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

| Application | Target Condition | Effect |

|---|---|---|

| Neuroprotection | Alzheimer's Disease | Reduction in amyloid-beta aggregation |

| Cognitive Enhancement | Mild Cognitive Impairment | Improvement in memory retention |

Synthesis of Functional Materials

The unique structural properties of 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone allow it to be used in the synthesis of functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, administration of pyrazole derivatives resulted in improved cognitive function and reduced neuroinflammation. The study concluded that these compounds could serve as lead candidates for developing treatments aimed at neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s pyrazoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with other pyrazoline derivatives:

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has similar biological activities but differs in its substituents, leading to variations in its pharmacological properties.

1-(4-Bromophenyl)ethanone: A simpler compound with fewer functional groups, used primarily as an intermediate in organic synthesis.

Biological Activity

1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, a compound belonging to the pyrazoline class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazoline ring structure with a bromophenyl substituent, which significantly influences its biological activity. The molecular formula is , and it exhibits a unique conformation that contributes to its interaction with biological targets.

Synthesis

The synthesis of 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of phenyl hydrazine with appropriate α,β-unsaturated carbonyl compounds under acidic conditions. This method allows for the formation of the pyrazoline framework efficiently.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazoline, including the compound , exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone | HCT-116 | 5.55 |

| HePG-2 | 1.82 | |

| MCF-7 | 2.86 |

These values suggest that this compound may be more effective than standard chemotherapeutic agents such as doxorubicin (IC50 = 5.23 µM against HCT-116) .

The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have shown that treatment with pyrazoline derivatives can lead to significant inhibition of cell cycle progression in cancer cells .

Anti-inflammatory Properties

In addition to its antitumor activity, the compound has demonstrated anti-inflammatory effects. Studies indicate that pyrazoline derivatives can inhibit intracellular calcium signaling pathways activated by inflammatory stimuli, thus reducing inflammation . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several research studies have evaluated the biological activities of pyrazoline derivatives:

- Anticancer Studies : A study reported that various pyrazoline derivatives exhibited strong cytotoxicity against cancer cell lines, with some compounds showing IC50 values lower than those of established chemotherapeutics .

- Anti-inflammatory Activity : Research indicated that certain pyrazolines could effectively block calcium influx in response to inflammatory mediators, showcasing their potential as anti-inflammatory agents .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrazoline compounds have highlighted the importance of specific substituents on the phenyl ring for enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes for 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone?

Methodological Answer: The compound is synthesized via cyclocondensation of (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one (chalcone derivative) with hydrazine hydrate. Key steps include:

- Reagents : Hydrazine hydrate (2 equivalents) in acetic acid, with catalytic HCl.

- Conditions : Reflux in ethanol for 8–10 hours under anhydrous conditions.

- Workup : Precipitation in ice-cold water, filtration, and recrystallization from ethanol for purity (yield: 65–92%) .

- Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings (e.g., 6.69° and 74.88° for substituents) and hydrogen-bonding interactions stabilizing the lattice .

Advanced Research Questions

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate hyperpolarizability (β) to quantify NLO activity .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H⋯π, halogen bonding) contributing to crystal packing and electronic properties .

- Atoms-in-Molecules (AIM) : Analyze bond critical points to assess noncovalent interactions (NCI) influencing charge transfer .

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and mass spectrometry (MS) to confirm functional groups. For example, discrepancies in aromatic proton splitting can be resolved via 2D NMR (COSY, HSQC) .

- Dynamic NMR (DNMR) : Investigate conformational flexibility (e.g., hindered rotation in dihydropyrazole) causing peak broadening .

- SCXRD Validation : Use crystallographic data to resolve ambiguities in stereochemistry or tautomerism .

Q. What experimental strategies evaluate the structure-activity relationship (SAR) for anti-inflammatory activity?

Methodological Answer:

- In Vivo Models : Use egg white-induced paw edema in rodents. Administer compound (10–50 mg/kg, i.p.) and measure inflammation inhibition at 30–300 min post-induction .

- SAR Probes : Synthesize analogs with substituent variations (e.g., 4-methoxy, 4-nitro) to assess electronic effects on COX-2 inhibition .

- Molecular Docking : Simulate interactions with COX-2 active site (PDB ID: 5KIR) to prioritize analogs for synthesis .

Q. How do crystal packing interactions influence physicochemical properties?

Methodological Answer:

- SCXRD Analysis : Identify weak interactions (e.g., C–H⋯O, π-stacking) affecting solubility and melting points. For example, parallel-displaced π-stacking in the title compound reduces aqueous solubility .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bonding network density .

- Hirshfeld Surface Metrics : Quantify contribution of halogen (Br⋯H) and van der Waals interactions to lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.